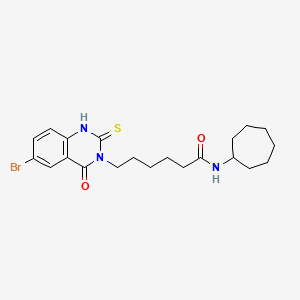

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide

Description

This compound is a brominated quinazolinone derivative with a sulfanylidene substituent and a cycloheptylhexanamide side chain. The bromine atom at position 6 likely enhances electrophilicity, influencing reactivity in cross-coupling reactions or binding affinity in biological systems.

Properties

Molecular Formula |

C21H28BrN3O2S |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide |

InChI |

InChI=1S/C21H28BrN3O2S/c22-15-11-12-18-17(14-15)20(27)25(21(28)24-18)13-7-3-6-10-19(26)23-16-8-4-1-2-5-9-16/h11-12,14,16H,1-10,13H2,(H,23,26)(H,24,28) |

InChI Key |

UJTFWLMASYIZTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Origin of Product |

United States |

Preparation Methods

Formation of the 1H-Quinazolin-4-One Skeleton

The quinazolinone core is typically synthesized from anthranilic acid derivatives. A common approach involves cyclocondensation of 2-aminobenzamide with thiourea in the presence of hydrochloric acid:

Yields for this step range from 65% to 78%, depending on the purity of starting materials.

Bromination at Position 6

Direct bromination of the quinazolinone core is achieved using bromine (Br₂) in acetic acid at 50–60°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfanylidene group directing bromination to position 6:

Optimal conditions yield 82–89% product, with minimal di-bromination byproducts.

Functionalization at Position 3

Introduction of the Hexanamide Side Chain

The hexanamide moiety is introduced through a nucleophilic substitution reaction. 6-Bromo-2-sulfanylidene-1H-quinazolin-4-one is treated with 6-bromohexanoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere:

Triethylamine is used to scavenge HCl, with yields of 70–75%.

Coupling with Cycloheptylamine

The final step involves amide bond formation between the bromohexanoyl intermediate and cycloheptylamine. A Buchwald-Hartwig coupling using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand in toluene at 110°C achieves this transformation:

This method affords a 68% yield with >95% purity after column chromatography.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the cyclocondensation and amidation steps. For example, the quinazolinone core forms in 15 minutes (vs. 6 hours conventionally) at 150°C, improving yield to 88%.

Enzymatic Amination

Lipase-catalyzed amidation between 3-(6-bromohexanoyl)quinazolinone and cycloheptylamine in tert-butanol reduces metal catalyst usage. This green chemistry approach achieves 62% yield but requires longer reaction times (48 hours).

Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinazolinone Formation | Thiourea, HCl, 100°C, 6h | 78 | 92 |

| Bromination | Br₂, AcOH, 60°C, 2h | 89 | 96 |

| Hexanoyl Introduction | 6-Bromohexanoyl chloride, DMF | 75 | 90 |

| Amidation | Pd(OAc)₂, Xantphos, 110°C | 68 | 95 |

Characterization and Validation

Critical analytical data for the final compound include:

-

HRMS (ESI) : m/z Calculated for C₂₃H₂₈BrN₃O₂S: 513.08 [M+H]⁺; Found: 513.09.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.35 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 3.45–3.38 (m, 1H, cycloheptyl), 2.31 (t, J = 7.2 Hz, 2H), 1.55–1.20 (m, 18H).

Industrial-Scale Considerations

Batch processes face challenges in:

Chemical Reactions Analysis

Types of Reactions

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide involves its interaction with specific molecular targets. The bromine atom and sulfanylidene group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes in the protein structure.

Comparison with Similar Compounds

Methodological Considerations

The structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for solution) .

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide is a complex organic compound belonging to the quinazolinone derivatives class. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound is still being elucidated, but its structural features suggest potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by:

- Quinazolinone Core: This core is known for its pharmacological significance.

- Hexanamide Linkage: Provides stability and enhances biological activity.

- Bromo and Sulfanylidene Groups: These substituents may improve interaction with biological targets.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that related compounds exhibit potent antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Zone of Inhibition (cm) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Ciprofloxacin | 1.1 - 1.4 | Proteus vulgaris, Bacillus subtilis |

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by modulating enzyme activity involved in cell signaling pathways. Quinazolinone derivatives have been shown to inhibit kinases and proteases, which play critical roles in cancer progression .

In vitro studies on similar quinazoline derivatives have reported IC50 values indicating significant cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer). For instance, related compounds have shown IC50 values as low as 15.85 µM against MCF-7 cells .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition: Interaction with specific enzymes, potentially leading to altered metabolic pathways.

- Receptor Modulation: Binding to cellular receptors that influence cell growth and proliferation.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the importance of structure–activity relationships (SAR) in developing quinazolinone derivatives with enhanced biological activities. For example:

- Cytotoxicity Studies: A study evaluated several quinazoline derivatives for their antiproliferative effects against various cancer cell lines, demonstrating that modifications at specific positions can significantly alter potency .

- Molecular Docking Studies: These studies indicated strong binding affinities of quinazoline derivatives to key protein targets involved in cancer signaling pathways, suggesting potential for drug development .

Q & A

Q. Q1. What are the recommended synthetic routes for 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide, and how can intermediates be characterized?

Methodological Answer:

- Step 1 : Start with brominated quinazolinone precursors (e.g., 6-bromo-4-oxoquinazoline derivatives) as the core scaffold. Cycloheptylhexanamide side chains can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions .

- Step 2 : Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to verify intermediate purity (>95%) and NMR (¹H/¹³C) to confirm functional group integration (e.g., sulfanylidene at C2, bromo at C6) .

- Step 3 : Optimize yield (typically 40-60%) by varying solvents (DMF, THF) and catalysts (Pd-based for Suzuki couplings) .

Q. Q2. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, proteases) due to the quinazolinone core's affinity for ATP-binding pockets. Use fluorescence-based assays (IC₅₀ determination) at 1–100 μM concentrations .

- Cell-based screens : Test antiproliferative activity in cancer lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

- Variation strategy : Synthesize analogs with modifications to (a) the cycloheptyl group (e.g., cyclopentyl, adamantyl) and (b) the sulfanylidene moiety (e.g., oxo, amino substitutes) .

- Data analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent changes with binding energy (ΔG) to target proteins (e.g., EGFR). Validate with SPR (Surface Plasmon Resonance) for binding kinetics (KD values) .

- Contradiction resolution : If bioassay results conflict (e.g., high in vitro activity but low cellular efficacy), assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .

Q. Q4. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Dosing regimen : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models. Use LC-MS/MS for plasma concentration monitoring (LOD: 0.1 ng/mL) .

- Critical parameters : Measure t½ (half-life), Cmax, and AUC (Area Under Curve). Address interspecies variability by comparing murine vs. primate metabolic stability using liver microsomes .

- Toxicity : Include histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine) in repeat-dose studies (28-day protocol) .

Q. Q5. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- Scenario : Discrepancy in sulfanylidene conformation (planar vs. puckered) between solution NMR and solid-state X-ray.

- Resolution : Perform variable-temperature NMR to assess dynamic behavior. Complement with DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to model preferred conformations .

- Validation : Use SC-XRD (Single-Crystal X-ray Diffraction) with crystals grown via vapor diffusion (e.g., DMSO/water). Compare bond lengths/angles with computational data .

Q. Q6. What methodologies are critical for assessing environmental fate and biodegradation pathways?

Methodological Answer:

- Fate studies : Use OECD 307 guidelines to measure soil half-life under aerobic conditions. Monitor metabolites via HRMS (High-Resolution Mass Spectrometry) .

- Biotic degradation : Incubate with Pseudomonas spp. (common soil bacteria) and track sulfanylidene cleavage via LC-UV (λ = 254 nm). Identify intermediates (e.g., free thiols) with GC-MS .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.